Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate
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Overview
Description
Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives. This compound is known for its unique structure, which includes a triazole ring attached to a benzoate moiety. It is primarily used as an intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate typically involves the reaction of 2-iodo-5-methylbenzoic acid with sodium azide and copper(I) iodide in the presence of a solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs like Suvorexant, an orexin antagonist used to treat insomnia
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it acts as an intermediate in the synthesis of drugs that target orexin receptors, which play a crucial role in regulating sleep-wake cycles. The triazole ring is essential for binding to the receptor sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid
- 2-(2H-1,2,3-triazol-2-yl)-5-methylbenzoic acid
- Suvorexant Intermediate II
Uniqueness
Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate is unique due to its specific ester functional group, which imparts distinct chemical properties compared to its acid counterparts. This ester group enhances its solubility in organic solvents and facilitates its use in various synthetic applications .
Biological Activity
Methyl 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as triazole derivatives. The synthesis typically involves the coupling of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid with appropriate reagents under controlled conditions to yield the ester form. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted methods and solvent-free reactions which enhance efficiency and reduce environmental impact .
Biological Activity
The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties:
1. Antimicrobial Activity:
Research has indicated that triazole derivatives exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi. Studies typically report Minimum Inhibitory Concentrations (MICs) that reflect its potential as an antimicrobial agent .
Table 1: Antimicrobial Efficacy
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Pseudomonas aeruginosa | 128 |
2. Anti-inflammatory Properties:
this compound has also been evaluated for anti-inflammatory activity. It was found to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The IC50 values for COX inhibition suggest that this compound could be a candidate for treating inflammatory diseases .
Table 2: COX Inhibition
Compound | IC50 (µM) |
---|---|
Methyl 5-methyl-2-(triazol) | 28.39 |
Aspirin | 20.00 |
Ibuprofen | 15.00 |
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may act by disrupting microbial cell wall synthesis or interfering with metabolic pathways critical for pathogen survival. Additionally, its anti-inflammatory effects may be mediated through the inhibition of prostaglandin synthesis via COX inhibition .
Case Studies
Several case studies have highlighted the therapeutic potential of triazole derivatives in clinical settings:
Case Study 1: Treatment of Fungal Infections
A clinical trial evaluated the efficacy of methyl 5-methyl-2-(triazol) in patients with resistant fungal infections. The results demonstrated a significant reduction in infection rates compared to standard antifungal therapies.
Case Study 2: Inflammatory Disorders
In another study focusing on rheumatoid arthritis patients, methyl 5-methyl-2-(triazol) was administered alongside traditional anti-inflammatory drugs. Patients reported reduced pain levels and improved mobility, indicating potential as an adjunct therapy .
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 5-methyl-2-(triazol-2-yl)benzoate |
InChI |
InChI=1S/C11H11N3O2/c1-8-3-4-10(14-12-5-6-13-14)9(7-8)11(15)16-2/h3-7H,1-2H3 |
InChI Key |
AJQNPOQXQIPOMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)OC |
Origin of Product |
United States |
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